molecular formula C40H62 B058467 2,6,10,14,19,23,27,31-Octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene CAS No. 118574-77-9

2,6,10,14,19,23,27,31-Octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene

Cat. No. B058467
M. Wt: 542.9 g/mol
InChI Key: OVSVTCFNLSGAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,10,14,19,23,27,31-Octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene, also known as squalene, is a naturally occurring hydrocarbon found in many living organisms, including humans. Squalene has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, cosmetics, and food.

Scientific Research Applications

Isolation from Algae and Potential in Sediment Studies

  • Lycopadiene, a compound related to 2,6,10,14,19,23,27,31-Octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene, has been isolated from new strains of the green alga Botryococcus braunii. This tetraterpene could be a precursor of lycopane found in recent and ancient sediments, suggesting its potential importance in sedimentological studies (Metzger & Casadevall, 1987).

Presence in Petroleum

  • Lycopane, structurally similar to 2,6,10,14,19,23,27,31-Octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene, and its isomer isolycopane have been identified in Shaim and Grozny petroleums. Their structure was confirmed by synthesis and the use of 13 C NMR, MS, and GLC, indicating the relevance of these compounds in petroleum chemistry (Vorob’eva et al., 1985).

Role in Marine Oils and Dietary Supplements

  • An octaene fatty acid closely related to this compound, named 4,7,10,13,16,19,22,25-octacosaoctaenoic acid (28:8n-3), was found in marine oils. This substance was identified in oil derived from the dinoflagellate Crypthecodinium cohnii and a commercial polyunsaturated fatty acid concentrate from fish oils, both used in human dietary supplements. This highlights its significance in marine biology and nutritional science (Van Pelt et al., 1999).

Bioaccumulation Studies

  • Decamethylpentacyclosiloxane (D5), a compound with a similar structure, has been extensively studied for its bioaccumulation properties. This research is crucial for understanding the environmental impact and safety of such compounds used in personal care products (Gobas et al., 2015).

properties

IUPAC Name

2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15,19-22,25,27-30H,13-14,16-18,23-24,26,31-32H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSVTCFNLSGAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246293
Record name ψ,ψ-Carotene, 7,7′,8,8′,11,12-hexahydro-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,10,14,19,23,27,31-Octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene

CAS RN

118574-77-9
Record name ψ,ψ-Carotene, 7,7′,8,8′,11,12-hexahydro-, cis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118574-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ψ,ψ-Carotene, 7,7′,8,8′,11,12-hexahydro-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6,10,14,19,23,27,31-Octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene
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2,6,10,14,19,23,27,31-Octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene
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2,6,10,14,19,23,27,31-Octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene
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2,6,10,14,19,23,27,31-Octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene
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2,6,10,14,19,23,27,31-Octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene
Reactant of Route 6
2,6,10,14,19,23,27,31-Octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene

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